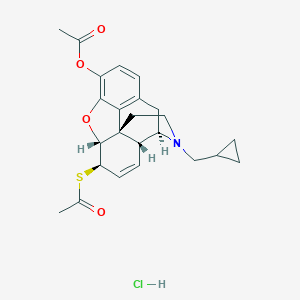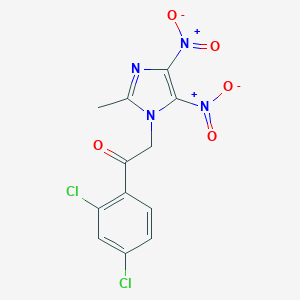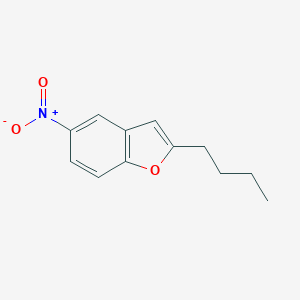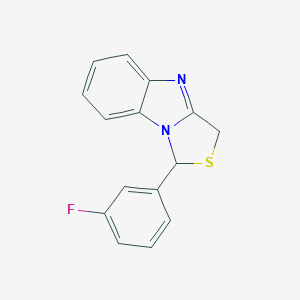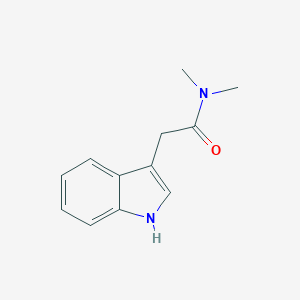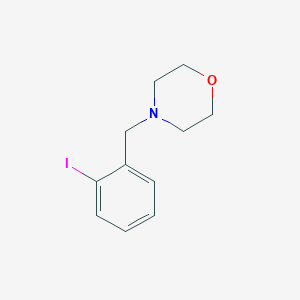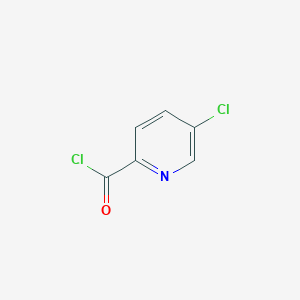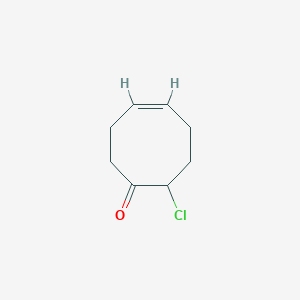
(4Z)-8-chlorocyclooct-4-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-8-chlorocyclooct-4-en-1-one, also known as CCOC, is a cyclic enone compound that has been extensively studied in scientific research due to its unique chemical properties. CCOC is a highly reactive molecule that can undergo a variety of chemical reactions, making it a valuable tool for synthetic chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of (4Z)-8-chlorocyclooct-4-en-1-one is complex and multifaceted. It is known to undergo a variety of chemical reactions, including Michael additions, Diels-Alder reactions, and ene reactions. These reactions can result in the formation of new chemical bonds and the synthesis of complex organic molecules.
Biochemical and Physiological Effects:
While (4Z)-8-chlorocyclooct-4-en-1-one has not been extensively studied for its biochemical and physiological effects, it is known to be a highly reactive molecule that can interact with a variety of biological targets. It has been shown to have cytotoxic effects on cancer cells, and may have potential as an anticancer agent. However, further research is needed to fully understand its biological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4Z)-8-chlorocyclooct-4-en-1-one is a valuable tool for synthetic chemistry and drug discovery due to its unique chemical properties. Its high reactivity and ability to undergo a variety of chemical reactions make it a versatile tool for the synthesis of complex organic molecules. However, its highly reactive nature can also make it difficult to work with, and caution must be taken when handling it in the laboratory.
Direcciones Futuras
There are many potential future directions for research on (4Z)-8-chlorocyclooct-4-en-1-one. One area of interest is the development of new synthetic methods using (4Z)-8-chlorocyclooct-4-en-1-one as a reactive intermediate. Another area of interest is the development of new drugs and pharmaceuticals based on (4Z)-8-chlorocyclooct-4-en-1-one and its derivatives. Additionally, further research is needed to fully understand the biochemical and physiological effects of (4Z)-8-chlorocyclooct-4-en-1-one, and its potential as an anticancer agent.
Métodos De Síntesis
The synthesis of (4Z)-8-chlorocyclooct-4-en-1-one can be achieved through a variety of methods, including the reaction of cyclooctanone with thionyl chloride and phosphorus pentachloride, or the reaction of cyclooctene with chlorine gas. These reactions result in the formation of (4Z)-8-chlorocyclooct-4-en-1-one as a yellow oil, which can be purified through distillation or column chromatography.
Aplicaciones Científicas De Investigación
(4Z)-8-chlorocyclooct-4-en-1-one has been widely used in scientific research as a reactive intermediate in organic synthesis. Its unique chemical properties make it a valuable tool for the development of new drugs and pharmaceuticals, as well as for the synthesis of complex organic molecules. (4Z)-8-chlorocyclooct-4-en-1-one has also been used in the development of new materials, such as polymers and coatings.
Propiedades
Número CAS |
138619-95-1 |
|---|---|
Nombre del producto |
(4Z)-8-chlorocyclooct-4-en-1-one |
Fórmula molecular |
C8H11ClO |
Peso molecular |
158.62 g/mol |
Nombre IUPAC |
(4Z)-8-chlorocyclooct-4-en-1-one |
InChI |
InChI=1S/C8H11ClO/c9-7-5-3-1-2-4-6-8(7)10/h1-2,7H,3-6H2/b2-1- |
Clave InChI |
ULHIJCQHEHBSKY-UPHRSURJSA-N |
SMILES isomérico |
C/1CC(C(=O)CC/C=C1)Cl |
SMILES |
C1CC(C(=O)CCC=C1)Cl |
SMILES canónico |
C1CC(C(=O)CCC=C1)Cl |
Sinónimos |
4-Cycloocten-1-one, 8-chloro-, (Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



